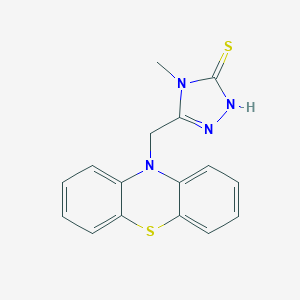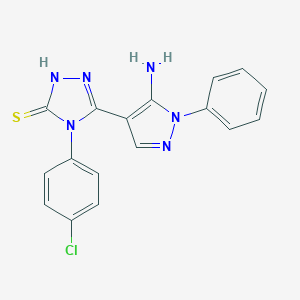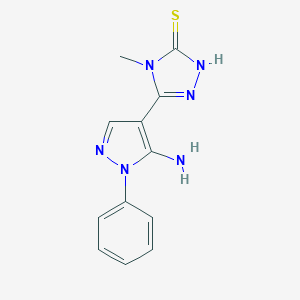
3-Phenyl-2-propyl-1-isoindolinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-propyl-1-isoindolinethione (PIT) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. PIT is a thione derivative of isoindoline and has been found to exhibit diverse biological activities.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-propyl-1-isoindolinethione is not fully understood. However, it has been suggested that 3-Phenyl-2-propyl-1-isoindolinethione acts by inhibiting the activity of reactive oxygen species (ROS) and reducing oxidative stress. 3-Phenyl-2-propyl-1-isoindolinethione has also been reported to inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
3-Phenyl-2-propyl-1-isoindolinethione has been found to exhibit diverse biochemical and physiological effects. It has been reported to reduce lipid peroxidation, increase the activity of antioxidant enzymes, and improve mitochondrial function. 3-Phenyl-2-propyl-1-isoindolinethione has also been shown to reduce inflammation, apoptosis, and cell proliferation. In addition, it has been reported to improve cognitive function and reduce cardiovascular damage.
Advantages and Limitations for Lab Experiments
3-Phenyl-2-propyl-1-isoindolinethione has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit low toxicity. 3-Phenyl-2-propyl-1-isoindolinethione is also stable under various conditions and can be stored for extended periods. However, 3-Phenyl-2-propyl-1-isoindolinethione has some limitations for lab experiments. It is relatively insoluble in water and requires the use of organic solvents for its preparation. 3-Phenyl-2-propyl-1-isoindolinethione also has limited bioavailability and requires high doses for its therapeutic effects.
Future Directions
There are several future directions for the study of 3-Phenyl-2-propyl-1-isoindolinethione. One possible direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease. Another direction is to study its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. In addition, the development of novel 3-Phenyl-2-propyl-1-isoindolinethione derivatives with improved pharmacokinetic and pharmacodynamic properties is an area of future research.
Conclusion:
In conclusion, 3-Phenyl-2-propyl-1-isoindolinethione is a chemical compound that has been extensively studied for its potential use in various scientific research applications. 3-Phenyl-2-propyl-1-isoindolinethione has been found to exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer activities. 3-Phenyl-2-propyl-1-isoindolinethione has also been reported to possess neuroprotective and cardioprotective properties. Although the mechanism of action of 3-Phenyl-2-propyl-1-isoindolinethione is not fully understood, it has been suggested that 3-Phenyl-2-propyl-1-isoindolinethione acts by inhibiting the activity of ROS and reducing oxidative stress. 3-Phenyl-2-propyl-1-isoindolinethione has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, it also has some limitations, such as its limited bioavailability and insolubility in water. There are several future directions for the study of 3-Phenyl-2-propyl-1-isoindolinethione, including its potential use in the treatment of neurodegenerative and cardiovascular diseases and the development of novel 3-Phenyl-2-propyl-1-isoindolinethione derivatives.
Synthesis Methods
3-Phenyl-2-propyl-1-isoindolinethione can be synthesized by reacting 2-propylaniline with carbon disulfide and sodium hydroxide. The reaction yields 3-phenyl-2-propyl-1-isoindolinethione as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-Phenyl-2-propyl-1-isoindolinethione has been studied for its potential use in various scientific research applications. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. 3-Phenyl-2-propyl-1-isoindolinethione has also been reported to possess neuroprotective and cardioprotective properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease.
properties
Molecular Formula |
C17H17NS |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-phenyl-2-propyl-3H-isoindole-1-thione |
InChI |
InChI=1S/C17H17NS/c1-2-12-18-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(18)19/h3-11,16H,2,12H2,1H3 |
InChI Key |
LWKZVAJQVNSTMR-UHFFFAOYSA-N |
SMILES |
CCCN1C(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |
Canonical SMILES |
CCCN1C(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |
solubility |
8.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)
![3,4,7-triphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293179.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)

